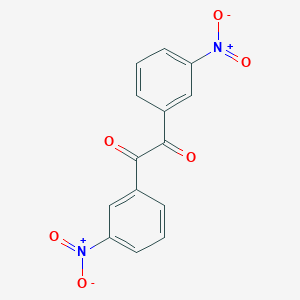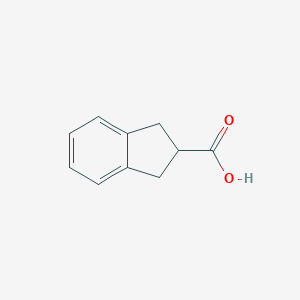
2,3-dihydro-1H-indene-2-carboxylic acid
概述
描述
2,3-Dihydro-1H-indene-2-carboxylic acid is an organic compound with the molecular formula C10H10O2. It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
作用机制
Target of Action
A related compound, 2-amino-2,3-dihydro-1h-indene-5-carboxamide, has been reported to selectively inhibit discoidin domain receptor 1 (ddr1) .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be 1.46 (iLOGP), 1.75 (XLOGP3), 1.49 (WLOGP), 1.89 (MLOGP), and 2.03 (SILICOS-IT), with a consensus Log Po/w of 1.72 .
Result of Action
Related compounds have shown inhibitory effects on certain receptors, which could potentially lead to various cellular responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-2-carboxylic acid typically involves the hydrogenation of indene-2-carboxylic acid. One common method is the catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures . Another approach involves the reduction of indene-2-carboxylic acid using sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2,3-Dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: Indene-2,3-dione.
Reduction: 2,3-Dihydro-1H-indene-2-methanol.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
2,3-Dihydro-1H-indene-2-carboxylic acid has several applications in scientific research:
相似化合物的比较
Similar Compounds
Indene-2-carboxylic acid: The parent compound, which lacks the hydrogenation at the 2,3-positions.
2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid: A derivative with a phenyl group substitution.
1,3-Dioxo-2,3-dihydro-1H-indene-2-carboxylic acid: A compound with additional keto groups.
Uniqueness
2,3-Dihydro-1H-indene-2-carboxylic acid is unique due to its specific hydrogenation at the 2,3-positions, which imparts distinct chemical and physical properties. This hydrogenation can influence its reactivity and interactions with other molecules, making it a valuable compound in various synthetic and research applications.
属性
IUPAC Name |
2,3-dihydro-1H-indene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDCMQBOWOLYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341796 | |
| Record name | indane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25177-85-9 | |
| Record name | indane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Indancarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes indane-2-carboxylic acid derivatives interesting for medicinal chemistry research?
A1: Indane-2-carboxylic acid derivatives have shown promise as potential therapeutic agents, particularly as endothelin receptor antagonists. [] This class of compounds exhibits interesting biological activities, making them valuable for exploring novel drug candidates.
Q2: Can you provide an example of a specific biological activity observed with an indane-2-carboxylic acid derivative?
A2: One notable example is (+/-)-SB 209670, chemically known as [(1RS-2SR,3RS)-3-(2-carboxymethoxy-4-methoxyphenyl)-5-(prop-1-yloxy) indane-2-carboxylic acid]. This compound has demonstrated the ability to attenuate acute renal failure induced by ischemia in a canine model. [] Specifically, it significantly reduced the decrease in inulin clearance, suggesting a potential protective effect on kidney function.
Q3: How are indane-2-carboxylic acid derivatives typically synthesized?
A3: Several synthetic routes have been explored. One approach involves the use of diaminomethylenemalononitrile organocatalysts to achieve asymmetric chlorination of β-keto esters, leading to chiral α-chlorinated carbonyl products. [] Another method utilizes sequential alkylation and intramolecular arylation of enolates derived from N,N,N',N'-tetramethylbutanediamides, resulting in the formation of indane-2-carboxylic acid derivatives like succinimido[3,4-b]indane. []
Q4: Are there any studies investigating the structure-activity relationship (SAR) of indane-2-carboxylic acid derivatives?
A4: While the provided research excerpts don't delve into specific SAR studies, the development of (+/-)-SB 209670 as a mixed ETA and ETB receptor antagonist [] suggests that modifications to the indane-2-carboxylic acid scaffold can influence its interaction with biological targets. Further research focusing on systematic structural changes and their impact on activity and selectivity would be valuable.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

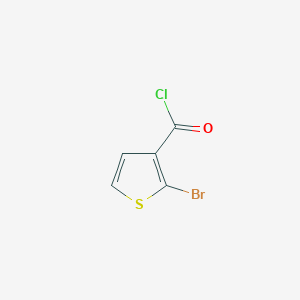

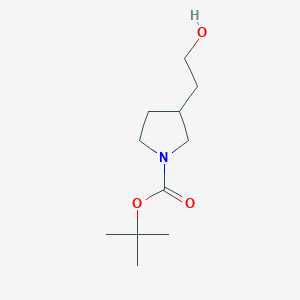
![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)
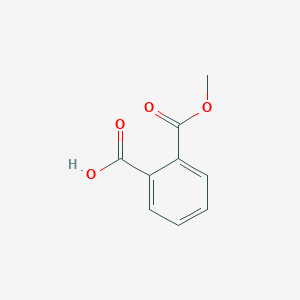
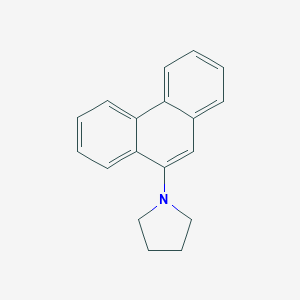
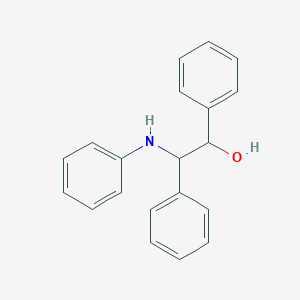

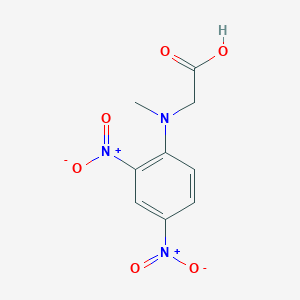
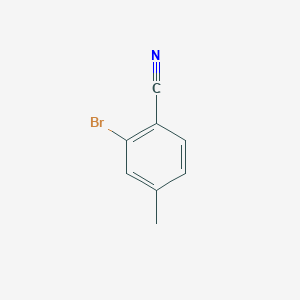
![5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one](/img/structure/B184185.png)
